![molecular formula C15H13N3OS B2583486 2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896330-64-6](/img/structure/B2583486.png)
2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one” is a derivative of the 1,2,4-triazine class of compounds . 1,2,4-Triazines are six-membered heterocyclic compounds with three nitrogen atoms in their structure . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,2,4-triazine derivatives can be synthesized from readily available starting materials like cyanuric chloride . The specific synthesis route for this compound would likely involve the introduction of the phenylethylthio and pyrido groups at the appropriate positions on the 1,2,4-triazine ring .Molecular Structure Analysis
The molecular structure of this compound would be based on the 1,2,4-triazine ring, with additional functional groups attached. The phenylethylthio group would likely contribute to the lipophilicity of the molecule, potentially affecting its biological activity and distribution in the body .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazine ring and the phenylethylthio group. Triazine rings can participate in a variety of reactions, including substitutions and ring-opening reactions .Aplicaciones Científicas De Investigación
Synthesis and Optical Properties
- Star-Shaped Compounds with 1,3,5-Triazine Cores : This research focuses on 1,3,5-triazine derivatives exhibiting intramolecular charge transfer due to the electron-donating and electron-accepting properties of peripheral benzene rings and the central 1,3,5-triazine ring. The study reveals the optical properties and the effect of protonation on these compounds (Meier, Holst, & Oehlhof, 2003).
Functional Materials
- Synthesis of Thiophene and Pyrrole Functionalized Monomers : This research explores the synthesis of star-shaped thiophene and pyrrole functionalized monomers and their optoelectrochemical properties, contributing to the development of materials with specific optical properties (Ak & Toppare, 2009).
Fluorescent Organic Compounds
- Fused 1,2,4-Triazine Derivatives : The study presents the synthesis of pyrido[1,2-b][1,2,4]triazines with significant red light emission, showcasing their potential in developing new fluorescent materials (Darehkordi et al., 2018).
Anticancer Activity
- Novel Pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine Derivatives : This research introduces novel derivatives with potential anticancer activity, highlighting the synthesis and structure-activity relationship of these compounds (Sławiński et al., 2015).
Antimicrobial Agents
- Thiophene-Based Heterocycles : The synthesis of new heterocycles incorporating a thiophene moiety and their potential as antimicrobial agents are discussed, indicating significant activity against various strains (Mabkhot et al., 2016).
Planar Radical Synthesis
- Functional Planar Blatter Radical : The creation of functional planar Blatter radicals through Pschorr-type cyclization and their characterization, including spectroscopic and electrochemical methods, offers insights into their potential applications (Bartos et al., 2019).
High Refractive Materials
- Poly(phenylene thioether) with Triazine Unit : Development of a highly refractive and transparent poly(phenylene thioether) containing a triazine unit, presenting its thermal stability, optical transmittance, and refractive index, showcasing applications in high-performance optical materials (You et al., 2010).
Direcciones Futuras
Given the wide range of biological activities exhibited by 1,2,4-triazine derivatives, this compound could be a potential candidate for further study in medicinal chemistry . Future research could focus on elucidating its biological activity, optimizing its synthesis, and investigating its mechanism of action.
Propiedades
IUPAC Name |
2-(1-phenylethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-11(12-7-3-2-4-8-12)20-14-16-13-9-5-6-10-18(13)15(19)17-14/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMQRYGEZKKWBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NC(=O)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

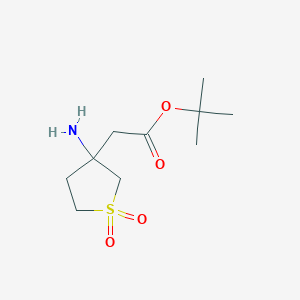

![N-[1-(3-Dimethylamino-propylcarbamoyl)-2-(4-fluoro-phenyl)-vinyl]-benzamide](/img/structure/B2583412.png)
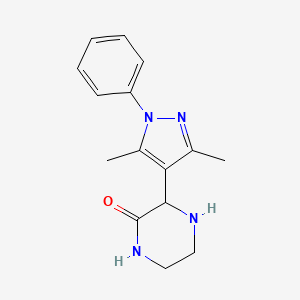
![3-[Benzyl(methyl)amino]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B2583415.png)

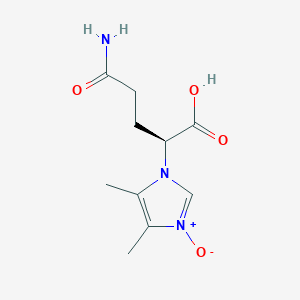
![1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2583419.png)
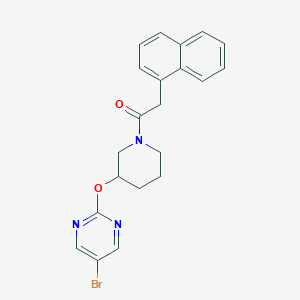
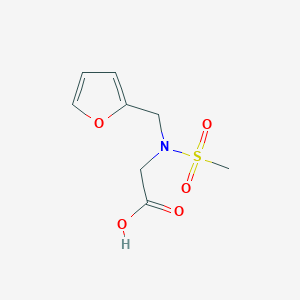
![2-Amino-2-[3-(2-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2583422.png)
![2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetamide](/img/structure/B2583424.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2583426.png)